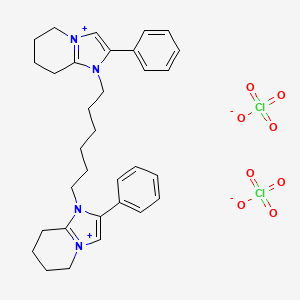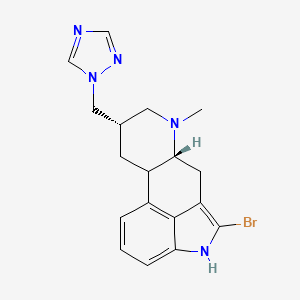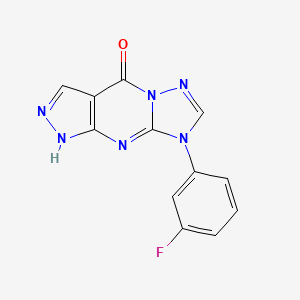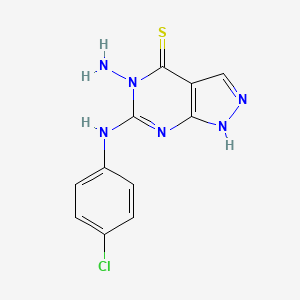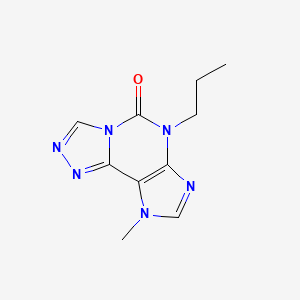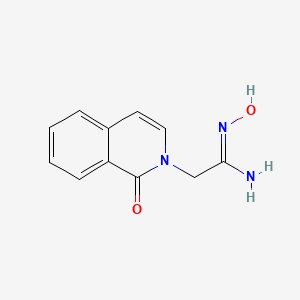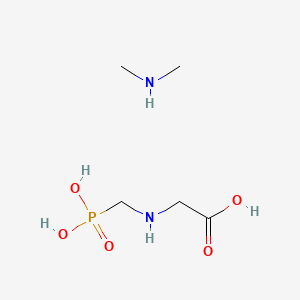
Glyphosate dimethylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyphosate dimethylamine salt is a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. It is a derivative of glyphosate, an organophosphorus compound, and is commonly used in agricultural, horticultural, and industrial applications to manage unwanted vegetation. The compound works by inhibiting a specific enzyme pathway essential for plant growth, making it a valuable tool in modern agriculture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glyphosate dimethylamine salt involves the reaction of glyphosate with dimethylamine. The process typically includes the following steps:
Reacting Glyphosate with Dimethylamine: Glyphosate is dissolved in a suitable solvent, and dimethylamine gas is introduced into the reactor.
Crystallization: After the reaction is complete, the temperature is gradually reduced to precipitate the crystalline dimethylamine salt of glyphosate.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality .
化学反応の分析
Types of Reactions
Glyphosate dimethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various substituted glyphosate compounds .
科学的研究の応用
Glyphosate dimethylamine salt has numerous scientific research applications, including:
Agriculture: It is extensively used as a herbicide to control weeds in crops such as soybeans, corn, and cotton.
Biology: Researchers study its effects on plant physiology and its role in inhibiting specific enzyme pathways.
作用機序
Glyphosate dimethylamine salt exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. By blocking this pathway, this compound prevents the production of vital proteins, leading to plant death .
類似化合物との比較
Similar Compounds
Glyphosate Isopropylamine Salt: Another common glyphosate derivative used as a herbicide.
Glyphosate Potassium Salt: Known for its high solubility and effectiveness in various formulations.
Glyphosate Trimesium Salt: Less common but used in specific applications for its unique properties.
Uniqueness
Glyphosate dimethylamine salt is unique due to its specific formulation, which offers distinct advantages in terms of solubility, absorption, and effectiveness. Its ability to form stable crystals makes it suitable for various industrial applications, and its effectiveness in controlling a wide range of weeds makes it a preferred choice in agriculture .
特性
CAS番号 |
34494-04-7 |
|---|---|
分子式 |
C5H15N2O5P |
分子量 |
214.16 g/mol |
IUPAC名 |
N-methylmethanamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P.C2H7N/c5-3(6)1-4-2-10(7,8)9;1-3-2/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,1-2H3 |
InChIキー |
VDCHTAFVUAPYGO-UHFFFAOYSA-N |
正規SMILES |
CNC.C(C(=O)O)NCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
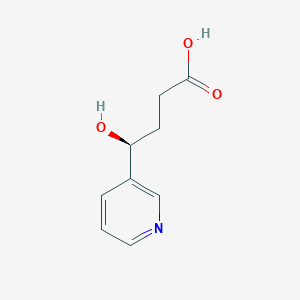
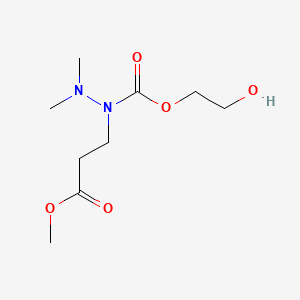
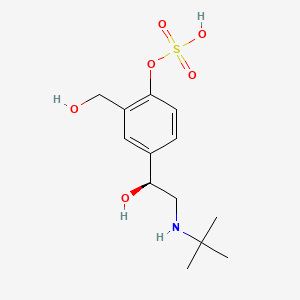
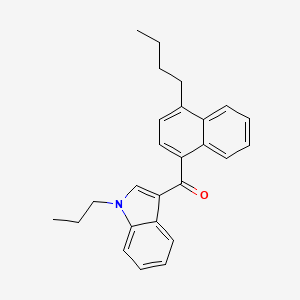

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
